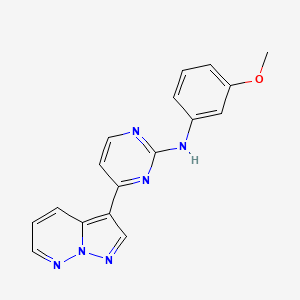

Pyrazolopyridazine 1

Description

Structure

3D Structure

Properties

CAS No. |

551920-54-8 |

|---|---|

Molecular Formula |

C17H14N6O |

Molecular Weight |

318.33 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |

InChI |

InChI=1S/C17H14N6O/c1-24-13-5-2-4-12(10-13)21-17-18-9-7-15(22-17)14-11-20-23-16(14)6-3-8-19-23/h2-11H,1H3,(H,18,21,22) |

InChI Key |

GBNWWXHUOVAUHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolopyridazine Derivatives

Classical Synthetic Routes for Pyrazolopyridazine Ring Systems

Classical synthetic approaches to pyrazolopyridazines typically involve building the fused ring system through established organic reactions, often relying on cyclocondensation or sequential heterocyclization steps.

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental in heterocyclic chemistry, involving the formation of cyclic compounds through the elimination of small molecules like water or ammonia. For pyrazolopyridazines, these reactions often utilize precursors that can assemble both the pyrazole (B372694) and pyridazine (B1198779) rings. While direct cyclocondensation to form the entire pyrazolopyridazine core from simple acyclic precursors can be challenging, related fused systems, such as pyrazolo[3,4-b]pyridines, are frequently synthesized via cyclocondensation. For instance, 5-amino-2-phenyl-4H-pyrazol-3-one has been reacted with arylhydrazonals in an acetic acid buffer under pressure to yield 5-arylazopyrazolo[3,4-b]pyridines. This reaction exemplifies the use of pyrazole derivatives as building blocks for fused systems through cyclocondensation.

Heterocyclization Strategies

Heterocyclization strategies encompass a broader range of reactions that form ring systems, often by building one ring onto an existing one or through a series of transformations leading to the fused bicyclic structure. A key strategy for constructing pyrazolopyridazine systems involves the intramolecular cyclization of suitably functionalized precursors. For example, the synthesis of 1H-pyrazolo[3,4-c]pyridazines and 1H-pyrazolo[4,3-c]pyridazines has been achieved through the cyclization of diazotized alkynylamino-1-alkylpyrazoles. This method demonstrates how pre-existing pyrazole structures can be elaborated into fused pyridazine systems.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine three or more reactants in a single step to form complex molecules. This approach minimizes reaction time, waste generation, and purification steps, making it ideal for generating structural diversity. For pyrazolopyridazines and related fused systems, MCRs offer a powerful route to complex structures. Pyrazolopyridine and pyrazoloquinoline derivatives have been synthesized through one-pot, three-component reactions involving arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds, often catalyzed by tetrapropylammonium (B79313) bromide in water. This methodology is recognized for its mild conditions, high yields, and operational simplicity. Similarly, pyrazolo[3,4-b]pyridines and related structures have been prepared via one-pot multicomponent reactions, frequently utilizing 5-aminopyrazoles or similar precursors with other functionalized molecules.

Advanced Synthetic Techniques and Catalyst Applications

Modern synthetic chemistry increasingly leverages advanced techniques and novel catalysts to enhance reaction efficiency, sustainability, and selectivity in the synthesis of complex molecules.

Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool that significantly accelerates reaction rates and often leads to higher yields and cleaner product profiles compared to conventional heating methods. This technique has been widely adopted for the synthesis of various heterocyclic compounds, including pyrazolo-fused systems. For instance, microwave irradiation has been employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives. Specifically, a microwave-assisted regioselective synthesis of novel pyrazoles and pyrazolo[3,4-d]pyridazines has been reported using fluorine-containing building blocks. The application of microwave technology in the synthesis of pyrazolopyridines has demonstrated advantages such as higher yields and shorter reaction times compared to conventional thermal methods.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, also known as sonochemistry, offers another avenue for accelerating reactions and improving outcomes. This technique can enhance mass transfer and activate reagents, leading to more efficient transformations. For pyrazolo-fused systems, ultrasound has proven effective. For example, a scalable sonochemical synthetic strategy has been developed for pyrazolo[1,5-a]pyridine (B1195680) derivatives via a catalyst-free [3 + 2] cycloaddition. Furthermore, pyrazolo[3,4-b]pyridines have been synthesized using ultrasonic irradiation in aqueous media with a catalyst, showcasing the efficacy of sonication in constructing these heterocyclic frameworks. Ultrasound has also been utilized for the synthesis of related fused systems, such as spiro[indoline-3,3′-pyrazol]-2-one derivatives, which have shown high yields and short reaction times.

Catalyst-Mediated Cyclizations

The construction of the pyrazolopyridazine framework often relies on sophisticated cyclization reactions, frequently facilitated by various catalysts to achieve efficiency, selectivity, and high yields.

Metal-Catalyzed Cyclizations: Transition metals play a crucial role in promoting the formation of pyrazolopyridazine rings through a variety of catalytic processes.

Palladium Catalysis: Palladium complexes are instrumental in tandem reactions, such as the Pd-catalyzed/Ag-mediated cyclization of N-benzoyliminopyridinium ylides with alkenyl halides or alkynes, leading to the formation of pyrazolo[1,5-a]pyridines nih.gov. Palladium also facilitates C-H functionalization reactions, enabling the direct modification of pyrazolopyridine ligands in C-C and C-heteroatom bond-forming reactions google.comresearchgate.netorcid.org.

Copper Catalysis: Copper catalysts are widely employed in cascade reactions for pyrazolopyridazine synthesis. For instance, a one-pot cascade synthesis of pyrazolopyridazines has been developed using 4-(bromo(aryl)methyl)-3-chloropyridazines in PEG-400, mediated by a bidentate electron-donor ligand, yielding products in 60-85% acgpubs.orgacgpubs.org. Copper salts, such as CuI, are also effective in coupling reactions, for example, in the synthesis of pyrazolo[3,4-d]pyridazinones via the coupling of aryl halides with nitrogen nucleophiles acs.org.

Rhodium Catalysis: Chiral rhodium(III) complexes have been successfully utilized to promote asymmetric Friedel-Crafts-type alkylation/cyclization reactions between 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles. This methodology affords pyrazolo[3,4-b]pyridine analogues with high yields (81-98%) and excellent enantioselectivities (85-99%) rsc.org.

Other Metal Catalysts: Silver (Ag), iodine (I₂), and N-bromosuccinimide (NBS) are employed in cascade 6-endo-dig cyclization reactions involving 5-aminopyrazoles and alkynyl aldehydes to construct functionalized pyrazolo[3,4-b]pyridines nih.gov.

Organocatalysis: Organic catalysts offer an alternative, metal-free approach to pyrazolopyridazine synthesis. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong organic base, has been used in a multicomponent Knoevenagel/aza-Michael/cyclocondensation sequence involving pyridazinones and alkylidene Meldrum's acid intermediates, achieving yields up to 87% rsc.org.

Multicomponent Reactions (MCRs): MCRs are highly efficient, one-pot processes that combine three or more starting materials. A notable example involves the reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide (TPAB) in water at 80°C. This method yields pyrazolopyridines and pyrazoloquinolines in high yields, typically between 90-98% researchgate.netresearchgate.net.

Catalyst-Free and Other Catalytic Methods:

Catalyst-Free Synthesis: Ethylene glycol has been employed as a medium for catalyst-free hetero-annulation reactions to synthesize bis(pyrazolo)-fused pyridines from pyrazole-5-amines and aryl glyoxal (B1671930) monohydrates thieme-connect.com.

Solid Acid Catalysis: Solid acid catalysts have been explored for the synthesis of pyrazolopyridine derivatives researchgate.net.

Cerium(IV) Ammonium Nitrate (CAN): CAN has been reported as a green catalyst for the synthesis of various heterocyclic derivatives, including pyrazolopyridines acs.org.

Derivatization Strategies for Pyrazolopyridazine Scaffolds

Once the core pyrazolopyridazine scaffold is established, various strategies are employed to introduce diverse functional groups, thereby modulating their chemical and biological properties.

Substitution Reactions on the Pyrazole Ring

The pyrazole moiety within the fused system retains its characteristic reactivity. Generally, pyrazoles undergo electrophilic substitution preferentially at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions nih.govnih.govmdpi.comrrbdavc.org. These inherent reactivities allow for the introduction of various substituents, such as halogens, nitro groups, or alkyl chains, onto the pyrazole portion of the molecule.

Modifications on the Pyridazine Ring

The pyridazine ring offers distinct sites for derivatization. Nucleophilic aromatic substitution (SNAr) is a common strategy, particularly if a good leaving group (e.g., a halogen) is present on the pyridazine ring. For instance, pyrazolo-pyridazine derivatives have been reacted with electrophiles like 3-nitrobenzyl bromide in solvents such as N,N-dimethylformamide (DMF) to yield N-benzylated products with high yields (>93%) acs.orgvjol.info.vn. Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, have also been utilized to introduce substituents onto the pyridazine ring, as seen in the synthesis of pyrazolo[1,5-b]pyridazine (B1603340) analogues nih.gov.

Functionalization at Fused Positions

Functionalization at the positions where the pyrazole and pyridazine rings are fused presents opportunities for creating more complex molecular architectures. Transition-metal-catalyzed C-H functionalization reactions, particularly those involving palladium, are key methods for directly activating and functionalizing these otherwise less reactive sites google.comresearchgate.netorcid.org. These methods allow for the regioselective introduction of various groups, expanding the chemical space accessible for drug discovery and materials science.

Compound List:

Pyrazolo[3,4-b]pyridine

Pyrazolo[1,5-a]pyridine

Pyrazolo[1,5-b]pyridazine

Pyrazolo[3,4-d]pyridazine

Pyrazolo[3,4-c]pyridazine

Pyrazolo[4,3-c]cinnoline

Bis(pyrazolo)-fused pyridines

Preclinical Biological Activities and Therapeutic Potential of Pyrazolopyridazine Derivatives

Anticancer and Antiproliferative Activities (In Vitro and In Vivo Preclinical Models)

Pyrazolopyridazine derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer and antiproliferative effects. ontosight.aiderpharmachemica.com Their fused ring structure provides a versatile scaffold for chemical modifications, leading to the development of potent agents against various cancer types. ontosight.ai Preclinical studies, encompassing both in vitro and in vivo models, have highlighted their potential as lead compounds for novel cancer therapies. ontosight.aimdpi.comnih.gov

Cytotoxicity Against Various Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7, A-549)

The cytotoxic potential of pyrazolopyridazine derivatives has been extensively evaluated against a panel of human cancer cell lines.

HepG-2 (Hepatocellular Carcinoma): Numerous studies have demonstrated the efficacy of pyrazolopyridazine derivatives against liver cancer cells. For instance, a series of novel pyrazolo[3,4-b]pyridine derivatives exhibited significant cytotoxic activities against HepG-2 cells. jst.go.jp Nanoparticle formulations of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine have also shown promising cytotoxic activity against this cell line. mdpi.com Furthermore, certain pyrazole-indole hybrids have displayed good to excellent antitumor activity against HepG2 cells. acs.org

HCT-116 (Colorectal Carcinoma): Pyrazolopyridazine derivatives have shown considerable activity against colorectal cancer cells. Several pyrazolo[1,5-a]pyrimidines and a pyrazolo[3,4-b]pyridine derivative demonstrated notable anticancer properties against HCT-116 cells. nih.gov Nanoparticles of a pyrazolo-pyridazine derivative also exhibited potent cytotoxicity against this cell line. mdpi.com Additionally, some newly synthesized pyrazole-indole hybrids displayed significant anticancer activities against HCT-116 cells. acs.org

MCF-7 (Breast Adenocarcinoma): The antiproliferative effects of pyrazolopyridazine derivatives are also prominent in breast cancer cell lines. Certain pyrazolo[3,4-b]pyridine derivatives have shown antiproliferative potency against MCF-7 cells that was better than the standard drug doxorubicin. jst.go.jp Nanoparticle formulations have also proven effective against MCF-7 cells. mdpi.com Pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have also been investigated for their pro-apoptotic potential in MCF-7 cells. researchgate.netdntb.gov.ua

A-549 (Lung Carcinoma): Lung cancer cell lines have also been a target for evaluating the cytotoxicity of these compounds. A pyrazolo[3,4-d]pyridazine derivative, PPD-1, yielded remarkable cytotoxicity on A549 cells. nih.gov Several pyrazolo[1,5-a]pyrimidines and a pyrazolo[3,4-b]pyridine derivative have shown notable anticancer properties against A-549 lung cancer cells, with one compound, 10f, showing particularly good inhibition. nih.gov Additionally, some pyrazole-indole hybrids have demonstrated good-to-excellent antitumor activity against A549 cells. acs.org

Table 1: In Vitro Cytotoxicity of Pyrazolopyridazine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolopyridine derivatives | HCT-116 | 31.3–49.0 | semanticscholar.orgnih.gov |

| Pyrazolopyridine derivatives | MCF-7 | 19.3–55.5 | semanticscholar.orgnih.gov |

| Pyrazolopyridine derivatives | HepG2 | 22.7–44.8 | semanticscholar.orgnih.gov |

| Pyrazolopyridine derivatives | A549 | 36.8–70.7 | semanticscholar.orgnih.gov |

| Pyridopyrazolotriazine 5a | MCF-7 | 3.89 | nih.gov |

| Pyridopyrazolotriazine 6a | HCT-116 | 12.58 | nih.gov |

| Pyridopyrazolotriazine 6a | MCF-7 | 11.71 | nih.gov |

| Pyrazolopyridine 10f | A-549 | 1.28-3.52 | nih.gov |

| Pyrazolopyridine 8b | A-549 | 2.9 | scirp.org |

| Pyrazolopyridine 8b | HepG2 | 2.6 | scirp.org |

| Pyrazolopyridine 8b | HCT-116 | 2.3 | scirp.org |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) | HepG-2 | 17.30 | mdpi.com |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) | HCT-116 | 18.38 | mdpi.com |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) | MCF-7 | 27.29 | mdpi.com |

| Nano-formulation 4-SLNs | HepG-2 | 4.80 | mdpi.com |

| Nano-formulation 4-SLNs | HCT-116 | 7.56 | mdpi.com |

| Nano-formulation 4-SLNs | MCF-7 | 5.24 | mdpi.com |

| Nano-formulation 4-LPHNPs | HepG-2 | 5.24 | mdpi.com |

| Nano-formulation 4-LPHNPs | HCT-116 | 7.85 | mdpi.com |

| Nano-formulation 4-LPHNPs | MCF-7 | 5.85 | mdpi.com |

Impact on Cell Cycle Progression

A key mechanism through which pyrazolopyridazine derivatives exert their anticancer effects is by interfering with the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating.

Studies have shown that certain pyrazolopyridine derivatives can induce cell cycle arrest in various cancer cell lines. For example, a pyrazolo[3,4-b]pyridine derivative, 10f, was found to arrest cell cycle progression in A-549 lung cancer cells. nih.gov Similarly, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have been observed to cause G0/G1 cell cycle arrest in treated HeLa and MCF-7 cancer cells. researchgate.netdntb.gov.ua Another study on a pyrazolo[3,4-d]pyridazine derivative, PPD-1, reported that it induces Sub G1 and G2/M cell cycle arrest in A549 cells. nih.gov The ability of these compounds to halt the cell cycle at critical checkpoints underscores their therapeutic potential.

Apoptosis Induction

In addition to disrupting the cell cycle, pyrazolopyridazine derivatives are potent inducers of apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.

The induction of apoptosis by these compounds is often mediated through various cellular pathways. For instance, the pyrazolo[3,4-b]pyridine derivative 10f has been shown to induce apoptosis in A-549 cells. nih.gov Further investigation into the mechanism of apoptosis induction by the pyrazolo[3,4-d]pyridazine derivative PPD-1 in A549 cells revealed a significant overexpression of the effector caspase-3, the pro-apoptotic protein Bax, and the tumor suppressor p53. nih.gov Concurrently, PPD-1 inhibited the expression of the anti-apoptotic Bcl-2 gene, thereby disrupting the critical Bcl-2/Bax balance and promoting cell death. nih.gov The increased levels of activated caspase-9 and -3/7 in HeLa and MCF-7 cells treated with pyrazolo-pyridine and pyrazolo-naphthyridine derivatives further confirm the induction of apoptosis through the intrinsic mitochondrial pathway. researchgate.netdntb.gov.ua

Antimicrobial Activities (In Vitro Preclinical Models)

Beyond their anticancer properties, pyrazolopyridazine derivatives have demonstrated significant antimicrobial activities. derpharmachemica.comthaiscience.infoijpsr.info The growing concern over antimicrobial resistance has spurred the search for new and effective agents, and pyrazolopyridazines have emerged as a promising scaffold in this area. thaiscience.info

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)

In vitro studies have confirmed the antibacterial potential of pyrazolopyridazine derivatives against a range of both Gram-positive and Gram-negative bacteria.

Gram-positive Bacteria: Several studies have reported the efficacy of these compounds against Gram-positive strains such as Staphylococcus aureus and Micrococcus luteus. thaiscience.infoijpsr.info For instance, a series of pyrazolo-pyridazine derivatives showed significant action against these bacteria. thaiscience.info Another study found that compounds 4d, 4e, and 4f exhibited significant antibacterial action against both Gram-positive and Gram-negative bacterial strains. ijpsr.info

Gram-negative Bacteria: The antibacterial spectrum of pyrazolopyridazines extends to Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. thaiscience.infoijpsr.info The same series of pyrazolo-pyridazine derivatives that were effective against Gram-positive bacteria also showed significant action against these Gram-negative strains. thaiscience.info Compound 4i, in particular, was noted for its significant action against both types of bacteria. thaiscience.info

Table 2: In Vitro Antibacterial Efficacy of Pyrazolopyridazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Pyrazolo-pyridazine 4i | S. aureus, M. luteus, E. coli, K. pneumoniae | Significant action | thaiscience.info |

| Pyrazolo-pyridazine 4d | S. aureus, M. luteus, E. coli, K. pneumoniae | Significant action | ijpsr.info |

| Pyrazolo-pyridazine 4e | S. aureus, M. luteus, E. coli, K. pneumoniae | Significant action | ijpsr.info |

| Pyrazolo-pyridazine 4f | S. aureus, M. luteus, E. coli, K. pneumoniae | Significant action | ijpsr.info |

| Pyrazolopyridine 15c | S. aureus, B. cereus, E. coli, P. aeruginosa | Eminent and broad spectrum | nih.gov |

| Pyrazolopyridine 15d | S. aureus, B. cereus, E. coli, P. aeruginosa | Eminent and broad spectrum | nih.gov |

| Pyrazolopyrimidine 8b | Gram-positive and Gram-negative strains | Most active | nih.gov |

| Pyrazolopyrimidine 10e | Gram-positive and Gram-negative strains | Most active | nih.gov |

| Pyrazolopyrimidine 10i | Gram-positive and Gram-negative strains | Most active | nih.gov |

| Pyrazolopyrimidine 10n | Gram-positive and Gram-negative strains | Most active | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, pyrazolopyridazine derivatives have also been evaluated for their antifungal activity against various pathogenic fungi.

Several synthesized pyrazolo-pyridazine derivatives have shown potential as antifungal agents. thaiscience.infoijpsr.info For example, compound 4g, 3-(4-Bromophenyl)-5-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, exhibited potential antifungal activity. thaiscience.info Another study identified compounds 4c and 4d as having potent antifungal activity. ijpsr.info Furthermore, a series of pyrazolopyridine derivatives were synthesized and evaluated for their antifungal effectiveness against Candida albicans, Aspergillus fumigatus, and Aspergillus flavus, with analogs 15c and 15d showing eminent and broad-spectrum activity. nih.gov

Anti-tubercular Activity

Derivatives of the pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) class have shown notable efficacy against Mtb. In one study, a representative hybrid compound exhibited potent in vitro activity against the susceptible H37Rv strain with a minimum inhibitory concentration (MIC) of 0.006 µg/mL. researchgate.net This compound also demonstrated activity against a panel of drug-resistant Mtb strains with MIC values ranging from 0.003 to 0.014 µg/mL. researchgate.net Furthermore, this hybrid showed low cytotoxicity and significantly reduced the mycobacterial burden in a mouse model infected with an autoluminescent H37Ra strain. researchgate.net

Another series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with a diaryl chain also displayed excellent in vitro potency. Against the drug-susceptible H37Rv strain, these compounds had MIC values ranging from <0.002 to 0.381 µg/mL. researchgate.net They were also effective against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb strains, with MICs in the ranges of <0.002-0.465 µg/mL and <0.002-0.004 µg/mL, respectively. researchgate.net

A pyrazole (B372694) derivative, NSC 18725, was identified as a potent anti-tubercular agent with a MIC value of 0.3125 μM against both fast and slow-growing mycobacteria in liquid cultures. nih.gov In another study, pyrazole-4-carboxamide derivatives were tested against the MTB H37Rv strain, with compound 5e showing a significant MIC of 3.12 µg/ml. japsonline.com

Table 1: Anti-tubercular Activity of Pyrazolopyridine and Pyrazole Derivatives

| Compound Class | Strain(s) | Key Findings (MIC values) | In Vivo Efficacy |

|---|---|---|---|

| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid | H37Rv (susceptible), Drug-resistant Mtb | H37Rv: 0.006 µg/mL; Drug-resistant: 0.003-0.014 µg/mL researchgate.net | Significant reduction of mycobacterial burden in mice. researchgate.net |

| Pyrazolo[1,5-a]pyridine-3-carboxamide with diaryl chain | H37Rv, rINH, rRMP | H37Rv: <0.002-0.381 µg/mL; rINH: <0.002-0.465 µg/mL; rRMP: <0.002-0.004 µg/mL researchgate.net | Not specified |

| Pyrazole derivative (NSC 18725) | Fast and slow-growing mycobacteria | 0.3125 μM nih.gov | Not specified |

| Pyrazole-4-carboxamide derivative (5e) | MTB H37Rv | 3.12 µg/ml japsonline.com | Not specified |

Antiviral Activities (In Vitro Preclinical Models)

Beyond their anti-bacterial properties, pyrazolopyridine derivatives have been investigated for their potential as antiviral agents.

Specific Antiviral Mechanisms (e.g., Herpes Simplex Virus Type-1 replicative cycle inhibition)

In vitro studies have demonstrated the ability of 1H-pyrazolo[3,4-b]pyridine derivatives to inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1). nih.gov Three compounds, designated ARA-04, ARA-05, and AM-57, were shown to be potent inhibitors of HSV-1 replication. nih.gov The 50% effective concentration (EC₅₀) values for ARA-04 and ARA-05 were approximately 1 µM, while AM-57 had an EC₅₀ of 0.70 ± 0.10 µM. nih.gov These compounds also displayed high 50% cytotoxic concentration (CC₅₀) values, leading to high selectivity indices (SI) of 1000 for both ARA-04 and ARA-05, and 857.1 for AM-57. nih.gov

Further investigation into their mechanism of action revealed that ARA-04 and ARA-05 interfere with the viral adsorption process. nih.gov In contrast, AM-57 was found to disrupt the virus replication cycle during its α- and γ-phases. nih.gov This was associated with a decrease in the content of the viral protein ICP27 during both the initial and late stages of HSV-1 replication. nih.gov

Table 2: In Vitro Anti-HSV-1 Activity of Pyrazolopyridine Derivatives

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|---|

| ARA-04 | 1.00 ± 0.10 nih.gov | >1000 | 1000 nih.gov | Affects viral adsorption nih.gov |

| ARA-05 | 1.00 ± 0.05 nih.gov | >1000 | 1000 nih.gov | Affects viral adsorption nih.gov |

| AM-57 | 0.70 ± 0.10 nih.gov | >600 | 857.1 nih.gov | Interferes with α- and γ-phases of replication nih.gov |

Anti-inflammatory Activities (Preclinical Studies)

The anti-inflammatory potential of pyrazolopyridazine derivatives has been explored in preclinical models, showing promising results in mitigating inflammatory responses. nih.gov

In a study investigating digestive system inflammation in mice, two novel pyrazolo[3,4-d]pyridazine derivatives, Co1 and Co2, were evaluated. nih.gov Following the induction of inflammation with high doses of diclofenac (B195802), treatment with these compounds led to a decrease in the activity of the myeloperoxidase enzyme in the colon and small intestinal tissues. nih.gov Furthermore, the study observed changes in serum levels of inflammatory markers. nih.gov In the diclofenac-treated group, there was an increase in tumor necrosis factor-alpha (TNF-α) and immunoglobulin G (IgG), and a reduction in interleukin-22 (IL-22) and immunoglobulin M (IgM). nih.gov Treatment with the pyrazolopyridazine derivatives modulated these markers. nih.gov Gene expression analysis revealed that TNF-α was upregulated in the diclofenac group and downregulated in the Co1-treated group, while the IL-22 gene was downregulated in the diclofenac group and upregulated in the Co1 group. nih.gov

In another preclinical model, pyrazolo[3,4-d]pyridazine compounds were shown to strongly down-regulate the expression of lipopolysaccharide-inducible nitric oxide synthase (iNOS) to a range of 20.3 ± 0.6–51.3 ± 3.5% relative to bioactive pyrazole derivatives. ksu.edu.sa Additionally, these compounds inhibited cyclooxygenase-2 (COX-2) expression, with one derivative reducing it to 42.8 ± 1.4%. ksu.edu.sa

Neuroprotective Properties (Preclinical Studies)

The potential of pyrazolopyridazine derivatives to protect neuronal cells has been investigated in preclinical in vitro models.

A study evaluated a series of pyrazolo[3,4-d]pyridazine compounds for their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma SH-SY5Y cells. ksu.edu.sa The less cytotoxic compounds from this series exhibited significant cell protection. ksu.edu.sa Notably, one pyrazolo[3,4-d]pyridazine compound, 5e, demonstrated more than 100% relative neuroprotection (110.7 ± 4.3%) and had a high cell viability index of 107.2 ± 2.9%. ksu.edu.sa

Other Reported Biological Activities (Preclinical Investigations)

Antiplatelet Activity

The ability of pyrazolopyridine derivatives to inhibit platelet aggregation has been demonstrated in preclinical studies. A series of N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives were synthesized and evaluated for their antiplatelet profile. nih.gov

In in vitro assays using human platelets, several of these compounds were active against collagen and arachidonic acid-induced aggregation. nih.gov The two most active compounds, 3a and 3c, had IC₅₀ values of 61 µM and 68 µM, respectively, against arachidonic acid-induced aggregation, which was approximately five-fold more potent than aspirin (B1665792) (IC₅₀ = 300 µM). nih.govresearchgate.net

In an in vivo model of thrombin-induced pulmonary thromboembolism in mice, derivative 3a showed a significant antithrombotic effect, increasing the survival rate of treated mice to 80.0% ± 1.0, compared to aspirin's 50% ± 2.0. tandfonline.com Biochemical studies indicated that the antiplatelet activity of these derivatives is related to the inhibition of thromboxane (B8750289) synthase (TXS), as they successfully reduced the production of thromboxane B2 (TXB2) in platelet-rich plasma. tandfonline.com

Table 3: Antiplatelet Activity of Pyrazolopyridine Derivatives

| Compound | In Vitro Activity (IC₅₀ vs. Arachidonic Acid) | In Vivo Efficacy (Survival Rate in Thromboembolism Model) |

|---|---|---|

| Derivative 3a | 61 µM nih.govresearchgate.net | 80.0% ± 1.0 tandfonline.com |

| Derivative 3c | 68 µM nih.govresearchgate.net | Not specified |

| Aspirin (Reference) | 300 µM nih.govresearchgate.net | 50% ± 2.0 tandfonline.com |

Inhibition of Phosphodiesterases (PDEs)

Pyrazolopyridazine derivatives, specifically those with a pyrazolo[3,4-d]pyridazine core structure, have been identified as inhibitors of phosphodiesterase (PDE) enzymes. nih.govacs.org PDEs are crucial enzymes that regulate cellular activity by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov The inhibition of specific PDE isoenzymes is a therapeutic strategy for various disorders, including cardiovascular diseases and inflammatory conditions. acs.org

Research has demonstrated that a series of pyrazolo[3,4-d]pyridazine analogs show inhibitory activity against PDE-V. acs.org PDE-V is a cGMP-specific enzyme, and its inhibitors are recognized for their potential as peripheral vasodilators. acs.org The majority of the tested pyrazolo[3,4-d]pyridazine compounds exhibited IC₅₀ values in the range of 0.14 to 1.4 µM for PDE-V inhibition. acs.org

Furthermore, specific structural modifications have been shown to enhance potency and selectivity. For instance, the compound 6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one was found to be a highly active and selective inhibitor of PDE-VI, highlighting the importance of the benzyl (B1604629) group at the N-6 position of the pyrazolopyridazine system for its activity. nih.govacs.org

Table 1: Inhibitory Activity of Pyrazolopyridazine Derivatives against Phosphodiesterases (PDEs)

| Compound Name | Target PDE | Activity (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine analogs | PDE-V | 0.14 - 1.4 µM | Majority of tested compounds showed activity in this range. | acs.org |

Calreticulin (CALR) Ligand Binding and Modulation

Based on a comprehensive review of the available scientific literature, there is currently no specific research data detailing the binding affinity or modulatory effects of pyrazolopyridazine derivatives on Calreticulin (CALR). While research exists on other heterocyclic compounds as CALR ligands, this activity has not been reported for the pyrazolopyridazine chemical class.

Antiquorum-sensing Efficacy

A thorough search of scientific databases and literature indicates a lack of studies investigating the antiquorum-sensing efficacy of pyrazolopyridazine derivatives. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. While the inhibition of this pathway is an active area of research for developing novel anti-infective agents, the potential of pyrazolopyridazine compounds in this context has not been documented.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one |

Molecular Mechanisms of Action of Pyrazolopyridazine Derivatives

Kinase Inhibition as a Primary Mechanism

Kinase inhibition is the predominant mechanism through which pyrazolopyridazine derivatives demonstrate anticancer activity. These compounds often bind to the ATP-binding pocket of kinases, preventing the transfer of a phosphate (B84403) group from ATP to substrate proteins, a process essential for kinase function.

Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and differentiation. Aberrant EGFR signaling, often due to mutations or overexpression, is implicated in various cancers, particularly non-small cell lung cancer (NSCLC) mdpi.comacs.org. Certain pyrazolopyridazine derivatives have shown promising inhibitory activity against EGFR. For instance, compound PD13 demonstrated potent inhibition against wild-type EGFR with an IC50 of 11.64 ± 1.30 nM and against the L858R/T790M mutant form with an IC50 of 10.51 ± 0.71 nM mdpi.com. Other related scaffolds, such as pyrazolo[1,5-a]pyrimidines, have also been identified as EGFR inhibitors rsc.orgnih.gov.

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is frequently observed in cancer cells, leading to uncontrolled proliferation mdpi.comekb.eg. Pyrazolopyridazine derivatives have been developed as inhibitors of CDK-2, a key kinase involved in cell cycle progression from the G1 to S phase nih.govresearchgate.net. For example, compound 8, a derivative of pyrazolo[3,4-b]pyridine, exhibited an IC50 value of 0.65 µM against CDK2/cyclin A2 nih.govresearchgate.net. Similarly, compound 4a demonstrated potent CDK2 inhibition with an IC50 of 0.21 µM mdpi.com, and compound 6 showed an IC50 of 0.76 µM against CDK2/cyclin A ekb.eg. Furopyridine derivative 14 also showed inhibitory activity against CDK2 with an IC50 of 0.93 µM mdpi.com.

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is involved in cell proliferation, survival, and migration. Its aberrant activation is linked to tumor growth, invasion, and metastasis in various cancers nih.govrsc.orgresearchgate.netnih.govrsc.org. Pyrazolopyridazine derivatives have been designed and synthesized as potent c-Met inhibitors. Compounds 5a and 5b displayed nanomolar inhibitory potency against c-Met, with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, comparable to the reference drug cabozantinib (B823) rsc.orgnih.gov. Compound 8c showed an inhibitory activity of 68 nM against c-Met researchgate.net, while compound 12e exhibited an IC50 of 0.090 μM against the same target researchgate.net.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated by gene rearrangements or mutations, drives oncogenesis in certain cancers, notably NSCLC nih.govnih.govsemanticscholar.orgresearchgate.net. Pyrazolo[3,4-b]pyridine derivatives have been developed to overcome resistance mechanisms, such as the ALK-L1196M mutation, which confers resistance to first-generation ALK inhibitors like crizotinib. Compound 10g, a novel pyrazolo[3,4-b]pyridine derivative, demonstrated exceptional enzymatic activities with IC50 values below 0.5 nM against both ALK-L1196M and wild-type ALK nih.govnih.govsemanticscholar.org. This compound also showed potent inhibition of ROS1 (<0.5 nM IC50) and excellent selectivity over c-Met nih.govnih.govsemanticscholar.org.

Beyond the primary targets mentioned above, pyrazolopyridazine derivatives have demonstrated inhibitory activity against a broader spectrum of kinases relevant to cancer. These include:

AKT (Protein Kinase B): Certain pyrazole-containing scaffolds, such as afuresertib, act as ATP-competitive inhibitors of Akt isoforms, with potent activity against Akt1 nih.gov. Pyrazolopyridines have also been reported to inhibit AKT researchgate.net.

BRAF V600E: Pyrazolopyridines are recognized as inhibitors of BRAF researchgate.netnih.gov. The BRAFV600E mutation is a common driver mutation in melanoma, and its signaling pathway often cooperates with PI3K signaling nih.gov.

p38α: Pyrazolo[1,5-a]pyrimidines and pyrazolopyridines have shown inhibitory effects on p38 kinases rsc.orgresearchgate.net.

PDGFRβ (Platelet-Derived Growth Factor Receptor beta): Pyrazolopyridines have been identified as inhibitors of PDGFRβ researchgate.net.

Pim-1: This serine/threonine kinase is implicated in cell survival and proliferation, and pyrazolopyridines have shown inhibitory activity against Pim-1 rsc.orgresearchgate.net.

PI3K (Phosphoinositide 3-Kinase): Pyrazolopyridines are effective inhibitors of PI3K, including dual inhibition of PI3Kγ and PI3Kδ, which is a strategy for cancer immunotherapy nih.gov. Compound 20e, a pyrazolopyridine derivative, displayed IC50 values of 4.0 nM against PI3Kγ and 9.1 nM against PI3Kδ nih.gov. Pyrazolo[1,5-a]pyrimidines also exhibit PI3K inhibitory activity rsc.org.

Syk (Spleen Tyrosine Kinase): Pyrazolopyridines have been reported to inhibit Syk kinase researchgate.net.

The interaction of pyrazolopyridazine derivatives with kinases can occur through different mechanisms. Many of these compounds act as ATP-competitive inhibitors , binding to the ATP-binding pocket and blocking ATP access, thereby preventing substrate phosphorylation nih.govnih.gov. These are often referred to as Type I inhibitors. Some derivatives may also function as allosteric inhibitors , binding to a site distinct from the ATP-binding pocket, which can induce conformational changes that reduce kinase activity rsc.org. Type II inhibitors, for example, interact with both the active site and an adjacent allosteric region nih.govrsc.orgsdiarticle5.comacs.org. The specific binding mode, whether ATP-competitive or allosteric, is determined by the compound's structure and its interactions with conserved residues within the kinase domain, such as those in the hinge region or the DFG motif mdpi.comrsc.orgnih.govnih.govnih.gov.

Enzyme Modulation Beyond Kinases

Pyrazolopyridazine derivatives have demonstrated efficacy in modulating enzymes critical to various physiological and pathological processes, extending beyond kinase inhibition.

Phosphodiesterase (PDE3, PDE4) Inhibitionnih.govresearchgate.netnih.govgoogle.com

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms, particularly PDE3 and PDE4, has therapeutic implications for inflammatory and respiratory diseases.

Research has identified pyrazolopyridines and pyrazolopyridine-pyridazinone hybrids as potent inhibitors of PDE3 and PDE4 nih.govresearchgate.netnih.gov. Ibudilast, a known non-selective PDE inhibitor, served as a starting point for developing derivatives with enhanced selectivity. Structure-activity relationship (SAR) studies have revealed that the pyridazinone lactam functionality is crucial for PDE3 inhibitory activity, with an unsubstituted nitrogen atom being preferred nih.govresearchgate.net. For PDE4 inhibition, the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone and a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine core proved beneficial. Furthermore, repositioning the pyridazinone ring connection from the pyrazolopyridine C-3' to C-4' significantly boosted PDE4 inhibition nih.govresearchgate.net.

One notable compound, (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490, compound 2ac), demonstrated potent dual PDE3/4 inhibitory activity, exhibiting promising anti-inflammatory and bronchodilatory effects nih.gov. Another derivative, compound 72, showed balanced PDE3 (IC50 = 2.75 μM) and PDE4 (IC50 = 2.58 μM) inhibitory activity researchgate.net.

Table 1: Phosphodiesterase (PDE3/PDE4) Inhibition Data for Pyrazolopyridazine Derivatives

| Compound Name/Identifier | Target Enzyme | IC50 Value (μM) | Reference |

| Compound 72 | PDE3 | 2.75 | researchgate.net |

| Compound 72 | PDE4 | 2.58 | researchgate.net |

| KCA-1490 (2ac) | PDE3/PDE4 | Potent dual inhibitor | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibitionnih.govmdpi.comnih.govfip.org

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key players in the inflammatory pathway. COX-2 is induced during inflammation, making it a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazolopyridine derivatives have emerged as promising selective COX-2 inhibitors.

Studies have shown that certain pyrazolopyridine analogs exhibit significant affinity for COX-2, with IC50 values in the nanomolar range nih.gov. For instance, pyrazolopyridine analogs with hydroxyl groups demonstrated potent inhibition, with one compound achieving an IC50 of 2.25 nM, comparable to the benchmark drug celecoxib (B62257) (IC50 = 10.25 nM) nih.gov. Imidazopyrazolopyridines have also been investigated, with compound 5e displaying high COX-2 selectivity and substantial anti-inflammatory effects in carrageenan-induced edema assays mdpi.comnih.gov. Furthermore, pyrazolopyridines derived from monocarbonyl curcumin (B1669340) analogues have shown good anti-inflammatory activities by interacting with the COX-2 receptor binding site, as exemplified by compound 2 fip.org.

Table 2: Cyclooxygenase-2 (COX-2) Inhibition Data for Pyrazolopyridazine Derivatives

| Compound Name/Identifier | Target Enzyme | IC50 Value (nM or μM) | Selectivity Index (SI) | Reference |

| Pyrazolopyridine analog (with OH) | COX-2 | 2.25 nM | Not specified | nih.gov |

| Celecoxib (reference) | COX-2 | 10.25 nM | Not specified | nih.gov |

| Compound 5e (imidazopyrazolopyridine) | COX-2 | Potent inhibitor | High | mdpi.comnih.gov |

| Compound 2 (pyrazolopyridine) | COX-2 | Active | Not specified | fip.org |

Interactions with Nucleic Acids

The ability of compounds to interact with nucleic acids, particularly DNA, is a mechanism often associated with cytotoxic and anticancer activities.

DNA-Binding Affinityjst.go.jpresearchgate.netresearchgate.netmdpi.comcolab.ws

Several studies have explored the DNA-binding capabilities of pyrazole (B372694) and pyrazolopyridine derivatives. For pyrazole-3-carboxamide derivatives, compound pym-5 demonstrated the highest DNA-binding affinity, with a binding constant (Kpym-5) of 1.06×105 M−1 jst.go.jp. This compound also significantly affected DNA conformation, suggesting intercalation or groove binding. The research indicated that linking flexible groups to pyrazole-containing scaffolds can enhance DNA-binding affinity jst.go.jp.

In silico studies on pyrazolopyridine derivatives have also suggested interactions with DNA, with some compounds showing high affinity researchgate.netmdpi.com. For instance, certain pyrazolo[3,4-b]pyridines have been reported to possess DNA-binding affinity, alongside antitumor and antimicrobial activities researchgate.net. Specifically, compounds 2, 4, and 5 from one study displayed the highest affinity in photophysical studies colab.ws. These interactions with DNA can lead to DNA damage and subsequent cell death, contributing to their potential as anticancer agents.

Table 3: DNA-Binding Affinity Data for Pyrazole/Pyrazolopyridine Derivatives

| Compound Name/Identifier | Target Interaction | Affinity/Binding Constant | Notes | Reference |

| pym-5 | DNA | K = 1.06×105 M−1 | Affects DNA conformation | jst.go.jp |

| Compounds 2, 4, 5 | DNA | High affinity | Based on photophysical studies | colab.ws |

| Compound 49 | DNA | Not specified | Cytotoxic against HCT-116 (IC50=5.75 µM) | researchgate.net |

Cellular Pathway Modulation

Pyrazolopyridazine derivatives can influence cellular pathways, notably those governing programmed cell death (apoptosis).

Regulation of Apoptotic Markers (e.g., Bax, Bcl-2, Caspase-3, p53 levels)mdpi.comactaorthop.orgwaocp.orgresearchgate.netnih.gov

Apoptosis, or programmed cell death, is a critical cellular process that can be dysregulated in diseases like cancer. Pyrazolopyridazine compounds have been shown to modulate key proteins involved in apoptosis.

A study on a pyrazolo[3,4-c]pyridazin-3-amine scaffold reported an influence on cancer biomarkers, leading to the upregulation of Bax, p53, and Caspase-3 levels, while concurrently downregulating Bcl-2 levels mdpi.com. Bax and Caspase-3 are generally considered pro-apoptotic, promoting cell death, whereas Bcl-2 is an anti-apoptotic protein that inhibits cell death. The p53 protein is a tumor suppressor that plays a crucial role in cell cycle arrest and apoptosis induction. The observed changes in these markers suggest that these pyrazolopyridazine derivatives can promote apoptosis in cancer cells.

Research on other agents (e.g., monoclonal antibodies, curcumin nanocapsules) has also demonstrated similar patterns of apoptotic marker regulation, involving the up-regulation of pro-apoptotic factors like Bax, p53, and Caspase-3, and the down-regulation of anti-apoptotic Bcl-2 waocp.orgresearchgate.netnih.gov. These findings underscore the general mechanisms by which compounds can induce apoptosis through the intrinsic or extrinsic pathways.

Induction of Intracellular Calcium Overload

Elevating intracellular calcium levels represents a significant strategy in cancer therapy, particularly for aggressive subtypes like triple-negative breast cancer (TNBC). This approach targets the dysregulation of calcium homeostasis within cancer cells, which can lead to apoptosis. Calreticulin (CALR), a protein highly expressed in tumors, has emerged as a key target for inducing calcium overload. Studies have identified pyrazolopyridine derivatives as promising CALR ligands capable of modulating intracellular calcium.

One notable example is compound 2a , a pyrazolopyridine derivative that acts as a high-affinity CALR ligand. Mechanistic studies have demonstrated that 2a interacts with CALR, leading to a significant increase in intracellular calcium levels, a phenomenon known as calcium overload. This overload triggers programmed cell death (apoptosis) in TNBC cells. The compound exhibits potent antitumor activity, as evidenced by its binding affinity and cellular effects.

| Compound | Target | Binding Affinity (Kd) | Antitumor Activity (IC50) | Cancer Type |

| 2a | CALR | 2.6 μM | 0.1 μM | TNBC |

These findings suggest that pyrazolopyridine derivatives targeting CALR offer a novel therapeutic strategy for combating recalcitrant cancers by inducing calcium dysregulation and subsequent apoptosis x-mol.netacs.orgnih.govresearchgate.netacs.org.

Modulation of Oncogenic Signaling Pathways

Pyrazolopyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are recognized for their ability to modulate critical oncogenic signaling pathways that drive cancer progression. Many of these compounds function as kinase inhibitors, interfering with the aberrant activation of signaling cascades essential for cancer cell survival, proliferation, and metastasis.

Research has shown that certain pyrazolopyridine derivatives can inhibit key kinases involved in cancer, such as c-Met. For instance, compounds 5a and 5b , synthesized as potential c-Met inhibitors, demonstrated significant inhibitory potency against this kinase, which is frequently dysregulated in various human cancers. These derivatives showed IC50 values in the nanomolar range, comparable to established c-Met inhibitors like cabozantinib. The modulation of c-Met signaling is crucial as it impacts pathways controlling cell growth, differentiation, migration, and angiogenesis nih.gov.

Structure Activity Relationship Sar Studies of Pyrazolopyridazine Derivatives

Impact of Ring Substitutions on Binding Affinity and Selectivity

The precise arrangement of atoms and functional groups within a pyrazolopyridazine molecule dictates its ability to bind effectively and selectively to its intended biological target.

Modifications at Specific Pyrazolopyridazine Core Positions

SAR investigations have identified key positions on the pyrazolopyridazine core where modifications can significantly enhance binding affinity and selectivity. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, substitutions at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, and the 4- and 6-positions of the pyrazole (B372694) ring, have been shown to improve binding to protein targets like kinases rsc.org. Specifically, electron-withdrawing groups, such as halogens, at position 5 of the pyrazole ring can increase metabolic stability and potency rsc.org. Conversely, substitutions at positions 5 and 6 of the pyrimidine ring can have varied effects; while substitution at position 5 might lower activity, substitution at position 6 could lead to a complete loss of activity, depending on the target and binding pocket acs.org. Detailed analysis of substitution patterns at positions N1, C3, C4, C5, and C6 of the pyrazolo[3,4-b]pyridine core has also revealed critical insights into SAR mdpi.com. Methylation at positions N1, N2, and N3 of the pyrazolopyridine moiety has been linked to high-affinity compounds mdpi.com.

Role of Hinge-Binding Groups

In the context of kinase inhibition, pyrazolopyridazines often serve as purine (B94841) bioisosteres, enabling them to occupy the ATP-binding pocket and act as effective hinge-binding cores nih.gov. The hinge region of kinases, which connects the N- and C-terminal lobes, is crucial for ATP binding. Pyrazolopyridines can form critical hydrogen bonds with amino acid residues in this region, such as the backbone amide and carbonyl groups of residues like Met304, thereby anchoring the inhibitor to the active site plos.org. Substituents on the pyrazolopyridine scaffold can be designed to optimize these hinge-binding interactions, enhancing both affinity and selectivity plos.orgrjpbcs.com.

Importance of Specific Functional Groups

Certain functional groups play pivotal roles in the biological activity of pyrazolopyridazine derivatives. The pyridazinone lactam functionality, for instance, is a critical determinant for PDE3-inhibitory activity, with an unsubstituted nitrogen atom often being preferred bosaljournals.comresearchgate.net. For PDE4 inhibition, the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone and a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine moiety can be highly beneficial researchgate.net. Furthermore, the pyrazole ring itself can act as an aryl bioisostere, improving lipophilicity and solubility, while carbonyl groups within the structure can form hydrogen bonds with receptor residues, strengthening the drug-target interaction nih.gov.

Pharmacophoric Requirements for Specific Biological Targets

The specific biological target dictates the essential structural features, or pharmacophore, that a pyrazolopyridazine derivative must possess to elicit a desired effect. For protein kinase inhibitors, the pyrazolopyridazine scaffold typically mimics ATP, fitting into the ATP-binding pocket rsc.orgnih.gov. This requires specific arrangements for hydrogen bonding, hydrophobic interactions, and π–π stacking to engage with key amino acid residues within the target protein. For example, interaction with residues like Met793 and Thr790 in the hinge region of EGFR is critical for potent inhibition rjpbcs.com. The ability of the scaffold to present functional groups in precise orientations for these interactions defines its pharmacophoric requirements.

Lead Optimization Strategies Based on SAR Data

SAR data are instrumental in guiding the lead optimization process, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. By systematically modifying substituents based on SAR insights, medicinal chemists can iteratively refine lead compounds. For example, SAR studies have been employed to optimize antiviral potency and selectivity by varying substituents at key positions nih.govnih.govfigshare.com. Strategies also involve in silico ADMET screening and adherence to guidelines like Lipinski's rule of five to predict and improve oral bioavailability and reduce toxicity nih.gov. The iterative process of synthesizing analogs, evaluating their biological activity, and analyzing the SAR allows for the identification of highly effective and safe drug candidates rsc.orgmdpi.comontosight.ainih.gov.

Compound List:

1H-pyrazolo[3,4-b]pyridine

Pyrazolo[1,5-a]pyrimidine

Pyrazolo[1,5-b]pyridazine (B1603340)

Pyrazolo[3,4-c]pyridazine

Pyrazolo[3,4-b]pyridine-4-carboxamide derivatives

Pyrazolo[3,4-b]pyridines

Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones

Pyrazolo[3,4-c]pyridine-5-carbonitriles

Pyrazolo[3,4-b]pyridine-carbohydrazide derivatives

Pyrazolo[3,4-b]pyridine-4-carboxylic ester

Pyrazolo[3,4-b]pyridin-3-amine

Pyrazolo[1,5-a]pyridazin-3-yl)pyrimidin-2-amine

Pyrazolo[3,4-d]pyridazin-7

Pyrazolo[3,4-b]pyridine-3-amine

Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]quinoline

Pyrazolo-pyridazine derivative 4

4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4)

1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea

N-(3,4-dimethoxyphenyl)-4-{pyrazolo[1,5-a]pyridazin-3-yl}pyrimidin-2-amine

6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones

3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (B189264) (1)

3,4-diphenyl-5-cyano-6-chloro-pyridazine (2)

Hydrazinyl derivative 3

4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4)

1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea

7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold

1H-pyrazolo[3,4-b]pyridine-4-carboxamides

Computational Approaches in Pyrazolopyridazine Research

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Pyrazolopyridazine 1 and its analogs, docking simulations have been essential in clarifying their interactions with various biological targets. nih.govrsc.org

Molecular docking studies have been crucial in understanding how pyrazolopyridazine derivatives bind to the active sites of target proteins. nih.govmdpi.com For example, simulations of these compounds with kinase domains, such as c-Met, have shown that the pyrazolopyridazine core can effectively occupy the ATP-binding pocket. nih.gov The specific orientation within this pocket is a key determinant of the compound's inhibitory activity. nih.govnih.gov Research on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors further confirms that these molecules can establish stable interactions within the receptor's active site. nih.gov

The stability of a ligand-protein complex is governed by various non-covalent interactions. Molecular docking provides detailed analyses of these interactions for pyrazolopyridazine derivatives.

Hydrogen Bonding: These interactions are vital for binding affinity and specificity. mdpi.com Docking studies predict that the nitrogen atoms in the pyrazolopyridazine scaffold frequently form hydrogen bonds with amino acid residues in the hinge region of kinases. nih.govresearchgate.net For instance, interactions with residues like Glu546 and Met620 in TRKA have been identified. nih.gov

Hydrophobic Interactions: The pyrazole (B372694) and pyridazine (B1198779) rings, along with their substituents, often engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine within the active site, which contributes to the binding affinity. nih.govresearchgate.net

π-π Stacking Interactions: The aromatic nature of the pyrazolopyridazine core facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine and tyrosine, further stabilizing the ligand-protein complex. researchgate.net

Table 1: Predicted Interactions of Pyrazolopyridazine Derivatives with Kinase Targets

| Interaction Type | Interacting Residues (Examples) | Target Kinase (Example) | Reference |

| Hydrogen Bonding | Glu546, Met620, Lys627, Lys572 | TRKA | nih.gov |

| Hydrogen Bonding | Asn 575, Lys 501 | Protein Kinase | nih.gov |

| Hydrophobic Interactions | Phe80, Leu83, Gln275 | Various Kinases | sums.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org

QSAR models have been successfully developed for pyrazolopyridazine derivatives to predict their biological activities, such as their potency as enzyme inhibitors. researchgate.netresearchgate.net These models, once validated, can be used to forecast the activity of novel compounds, thereby guiding synthetic efforts toward more promising candidates. nih.gov For example, 3D-QSAR models for pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors have demonstrated high predictive reliability. nih.gov

A significant contribution of QSAR studies is the identification of molecular descriptors that correlate with biological activity. mdpi.comresearchgate.net These descriptors can be electronic, steric, or hydrophobic in nature. For pyrazolopyridazine compounds, QSAR analyses have often revealed that the nature and position of substituents on the core ring system are critical for activity. researchgate.net This information provides a rational basis for designing new analogs with improved potency.

Table 2: Examples of QSAR Model Statistics for Pyrazole Derivatives

| Model Type | Correlation Coefficient (R²) | Cross-validated R² (Q²) | Predicted R² | Reference |

| 2D-QSAR (EGFR Inhibitors) | 0.9816 | 0.9668 | 0.7211 | researchgate.net |

| 3D-QSAR (CoMFA, FGFR1) | 0.975 | 0.664 | Not Reported | nih.gov |

| 3D-QSAR (PIM-1K Inhibitors) | 0.922 | 0.8629 | Not Reported | japsonline.com |

In Silico Drug-Likeness and Pharmacokinetic Prediction

Computational tools are also employed to predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of pyrazolopyridazine compounds. sums.ac.iracs.org These predictions are crucial for the early-stage filtering of compounds that may possess unfavorable pharmacokinetic profiles. nih.govmdpi.com

Studies on pyrazolo[3,4-b]pyridine derivatives have utilized in silico ADMET predictions to assess their potential as drug candidates. nih.gov Parameters such as Lipinski's Rule of Five, which predicts oral bioavailability, are commonly calculated. researchgate.net For instance, the analysis of a pyrazolo-pyridazine derivative showed it had a high probability of gastrointestinal absorption but no blood-brain barrier penetration, suggesting its suitability for treating peripheral infections without central nervous system side effects. mdpi.com Computational models can also predict properties like human oral absorption, which was estimated to be between 81% and 100% for a series of virtually screened pyrazine (B50134) compounds. japsonline.com

Prediction of Oral Absorption Characteristics

The oral route is the most common and convenient method of drug administration, making the prediction of oral absorption a critical step in drug development. nih.gov Computational models are used to estimate the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream. These predictions are based on a molecule's physicochemical properties and established relationships between these properties and known absorption rates. nih.gov

Table 1: Predicted Oral Absorption of Selected Pyrazolopyrimidine Derivatives

| Compound | Predicted Human Oral Absorption (%) | Predicted Cellular Permeability (Caco-2) |

|---|---|---|

| Derivative 15 | High | 89.689% |

| Derivative 16 | High | 83.764% |

Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. rsc.org

Assessment of CYP Inhibition Interference

Cytochrome P450 (CYP) is a superfamily of enzymes primarily responsible for the metabolism of most drugs and other foreign substances (xenobiotics). mdpi.comnih.gov Inhibition of these enzymes by a drug can lead to adverse drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy. sigmaaldrich.com Therefore, early computational assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical part of the drug discovery process. nih.govnih.gov

In silico models, including quantitative structure-activity relationship (QSAR) and machine learning approaches, are used to predict whether a compound is likely to be a CYP inhibitor. mdpi.comnih.gov For the broader class of pyrazole-based compounds, computational studies have been employed to evaluate their interaction with CYP enzymes. For example, an in silico ADME (Absorption, Distribution, Metabolism, and Excretion) screening of a novel pyrazolo[4,3-b]pyridine derivative indicated no inhibitory effect on common drug-metabolizing CYP enzymes, highlighting its favorable safety profile in this regard. bohrium.com

Table 2: Predicted CYP450 Inhibition Profile for a Pyrazolo[4,3-b]pyridine Derivative

| Compound Identifier | Predicted CYP Inhibition | Significance |

|---|---|---|

| Compound 9 | No inhibition effect | Lower potential for drug-drug interactions |

Based on findings from an in silico ADME study. bohrium.com

Bioavailability Scoring

Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation unchanged. A bioavailability score is a computationally derived metric that estimates the probability of a compound achieving a certain level of oral bioavailability. nih.gov This score is calculated based on several physicochemical properties, including lipophilicity, molecular size, polarity, and aqueous solubility. researchgate.net

A widely referenced metric is the Abbott Bioavailability Score, which provides the probability that a compound will have greater than 10% oral bioavailability in rats. nih.gov Compounds that adhere to established drug-likeness rules, such as Lipinski's Rule of Five, often receive a bioavailability score of 0.55. ekb.egresearchgate.net This score serves as a rapid screening filter to identify compounds that are more likely to possess favorable pharmacokinetic properties for oral administration. Computational evaluations of various heterocyclic compounds have utilized this scoring system to assess their drug-like potential. ekb.eg

Table 3: Bioavailability Score for Representative Heterocyclic Compounds

| Parameter | Value | Interpretation |

|---|---|---|

| Lipinski Rule of Five Compliance | Pass (0 violations) | Indicates good potential for oral absorption |

| Bioavailability Score | 0.55 | Suggests a high probability of having at least 10% oral bioavailability |

Data based on general principles for compounds passing drug-likeness filters. ekb.egresearchgate.net

High-Throughput Virtual Screening for Novel Ligand Identification

High-throughput virtual screening (HTVS) is a powerful computational technique used to search vast libraries of chemical compounds for molecules that are likely to bind to a specific biological target, such as a protein or enzyme. nih.govnih.gov This method utilizes automated docking simulations where each molecule in a virtual library is computationally fitted into the target's binding site, and a scoring function is used to estimate its binding affinity. nih.gov HTVS can dramatically narrow down the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources. researchgate.net

In the context of pyrazolopyridazine-related scaffolds, virtual screening has been instrumental in identifying novel inhibitors for various therapeutic targets. For instance, a virtual screening campaign of the ZINC database, which contains millions of commercially available compounds, was used to identify potential inhibitors of the TRAP1 kinase based on a pyrazole analog structure. mdpi.com Similarly, another large-scale screening of five million molecules led to the identification of a novel pyrazole-containing compound as a putative inhibitor of the bacterial CTX-M-15 enzyme. mdpi.com These studies demonstrate the utility of HTVS in exploring vast chemical spaces to discover new ligands with desired biological activity. rsc.orgfrontiersin.org

Table 4: Example of a High-Throughput Virtual Screening Campaign

| Parameter | Description |

|---|---|

| Biological Target | Bacterial CTX-M-15 Enzyme |

| Compound Library | MCULE Drug Discovery Platform |

| Number of Compounds Screened | 5,000,000 |

| Screening Method | Structure-based virtual screening (AutoDock Vina) |

| Number of Putative Hits | 98 |

| Final Lead Compound | 5-Amino-1-(2H- mdpi.comjohnshopkins.edunih.govtriazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carbonitrile |

Data from a study on identifying inhibitors for bacterial CTX-M-15. mdpi.com

Future Directions and Emerging Research Avenues for Pyrazolopyridazine Derivatives

Exploration of Novel Pyrazolopyridazine Scaffolds

The pyrazolopyridazine nucleus, structurally analogous to purine (B94841), exhibits a wide range of biological activities, making it a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.govresearchgate.net The versatility of this core structure allows for extensive chemical modification, leading to the discovery of new derivatives with enhanced therapeutic properties. nih.govnih.gov Future research is focused on the synthesis of novel fused heterocyclic systems incorporating the pyrazolopyridazine core to explore new chemical space and biological targets. researchgate.net

The synthesis of functionalized pyrazoles and their fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, is a significant area of interest due to their diverse biological and physicochemical properties. researchgate.net Researchers are employing innovative synthetic methodologies, including green chemistry approaches like microwave-assisted synthesis and grinding techniques, to create libraries of novel pyrazolopyridazine derivatives efficiently and sustainably. nih.gov These methods often result in higher yields and cleaner products compared to traditional synthetic routes. nih.govbenthamscience.com The exploration of diverse substituents on the pyrazolopyridazine ring system is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, leading to the identification of candidates with improved potency and selectivity. nih.govnih.gov

Development of Dual-Targeting Pyrazolopyridazine Agents

A significant trend in drug discovery is the design of single molecules that can modulate multiple targets, a strategy particularly relevant in complex multifactorial diseases like cancer. Pyrazolopyridazine derivatives are well-suited for the development of dual-targeting or multi-targeting agents due to their versatile scaffold. nih.gov

One approach involves creating hybrid molecules that combine the pyrazolopyridazine core with other pharmacophores to engage different biological pathways simultaneously. For instance, new pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors that also modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govrsc.org This dual action can lead to enhanced anti-inflammatory effects.

In oncology, researchers have developed pyrazolopyridazine derivatives that dually inhibit key proteins in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov By targeting multiple nodes in a cancer cell's signaling network, these dual inhibitors can potentially overcome resistance mechanisms and improve therapeutic outcomes. The table below summarizes the activity of a dual-targeting pyrazolopyridazine derivative and its nanoformulations.

| Compound/Formulation | Target 1: EGFR IC₅₀ (µM) | Target 2: CDK2/cyclin A2 IC₅₀ (µM) |

| Compound 4 | 0.089 | 0.096 |

| 4-SLNs | 0.065 | 0.071 |

| 4-LPHNPs | 0.058 | 0.063 |

| Erlotinib (Reference) | 0.051 | - |

| Roscovitine (Reference) | - | 0.065 |

| Data sourced from a study on dual EGFR and CDK-2 inhibitors. mdpi.com |

Integration of Nanotechnology with Pyrazolopyridazine Derivatives

Nanotechnology offers a promising avenue to enhance the therapeutic efficacy of pyrazolopyridazine derivatives by improving their delivery to target sites and overcoming limitations such as poor solubility. nih.govmdpi.com The encapsulation or conjugation of these compounds with various nanocarriers can lead to improved pharmacokinetic profiles and better tissue distribution. nih.gov

Recent studies have focused on formulating pyrazolopyridazine derivatives into nanoparticles, such as solid-lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). nih.govresearchgate.net This approach has been shown to enhance the cytotoxic activity of the parent compound against various cancer cell lines. nih.gov The basic concept of using nanomedicine for anticancer drugs is to improve their therapeutic indices by optimizing their distribution in tissues and their pharmacokinetics to facilitate their delivery to the site of action. nih.gov Nanoparticles can improve the delivery of pyrazolopyridazine derivatives, potentially leading to enhanced efficacy. nih.govmdpi.com

The characterization of these nanoformulations, including particle size and zeta potential, is critical for their biological performance. The integration of nanotechnology with pyrazolopyridazine derivatives represents a strategic approach to augment their therapeutic potential, particularly in cancer therapy. nih.gov

| Nano-formulation | Particle Size (nm) | Zeta Potential (mV) |

| 4-SLNs | 185.3 | -21.4 |

| 4-LPHNPs | 210.5 | -25.8 |

| Data from a study on the nanoformulation of a pyrazolo-pyridazine derivative. researchgate.net |

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

The evaluation of novel pyrazolopyridazine derivatives requires sophisticated preclinical models that can accurately predict their efficacy and elucidate their mechanisms of action. Researchers are utilizing a range of in vitro and in vivo models to assess the therapeutic potential of these compounds. acs.orgmdpi.com

In vitro models include a variety of human cancer cell lines, such as those from colon, breast, liver, and lung cancers, to screen for cytotoxic activity and determine inhibitory concentrations (IC₅₀). nih.govnih.govresearchgate.net These cell-based assays are crucial for initial efficacy screening and for understanding the cellular pathways affected by the compounds. For instance, the anti-proliferative activity of pyrazolopyridine derivatives has been evaluated against HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. mdpi.com

In vivo models, primarily in rodents, are essential for evaluating the systemic efficacy, pharmacokinetics, and tolerability of lead compounds. mdpi.com For example, mouse models of systemic fungal infections have been used to demonstrate the protective effects of novel triazoles containing a pyrazole (B372694) side chain. mdpi.com These advanced preclinical models are indispensable for translating promising in vitro findings into potential clinical applications. mdpi.com

Computational Design of Pyrazolopyridazine Analogues for Enhanced Selectivity and Potency

Computational tools play an increasingly vital role in the rational design and optimization of pyrazolopyridazine derivatives. nih.govmdpi.com Molecular docking, quantitative structure-activity relationship (QSAR) studies, and other in silico methods are employed to predict the binding affinities of novel analogues to their biological targets, thereby guiding synthetic efforts toward more potent and selective compounds. mdpi.comnih.govconnectjournals.com

Molecular docking simulations are used to visualize and analyze the interactions between pyrazolopyridazine derivatives and the active sites of target proteins, such as kinases. mdpi.comnih.gov This allows researchers to understand the molecular basis of their activity and to design modifications that enhance binding affinity. nih.gov For example, docking studies have been used to investigate the binding modes of pyrazolopyridine compounds within the active site of the CDK2 enzyme. mdpi.com

3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netsemanticscholar.org These models help in identifying the key structural features required for high potency and can be used to predict the activity of virtual compounds before their synthesis. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to assess the drug-like properties of new analogues early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govmdpi.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 42 | TRAP1 | -11.265 | ASP 594, CYS 532, PHE 583 |

| Analog 46 | TRAP1 | -10.532 | ASP 594, CYS 532, SER 536 |

| Analog 49 | TRAP1 | -10.422 | ASP 594, PHE 583 |

| Analog 56 | TRAP1 | -10.827 | ASP 594, CYS 532 |

| Analog 43 | TRAP1 | -10.753 | ASP 594, CYS 532, PHE 583 |

| Data from a computational study on pyrazole analogues as TRAP1 inhibitors. mdpi.com |

Q & A

Q. What synthetic methodologies are optimal for preparing pyrazolopyridazine derivatives, and how can reaction conditions be optimized to avoid byproducts?

Pyrazolopyridazine synthesis often involves heteroannulation or multicomponent reactions. For example, reacting hydrazonoyl chlorides with pyridine derivatives in ethanol under basic conditions (e.g., sodium ethoxide) yields pyrazole intermediates, which can be cyclized with hydrazine to form pyrazolopyridazines . Key optimization steps include controlling reaction time, temperature, and stoichiometry to minimize side products like pyrazolones. Spectral characterization (IR, H NMR) is critical to confirm structural integrity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing pyrazolopyridazine derivatives, and how are spectral discrepancies resolved?

IR spectroscopy identifies functional groups (e.g., nitrile stretches near 2200 cm, carbonyl bands at ~1700 cm), while H NMR confirms substituent positioning (e.g., aromatic protons at δ 7.30–8.03). Discrepancies between expected and observed spectra may arise from tautomerism or impurities. Cross-validation with elemental analysis and mass spectrometry is recommended. For example, the absence of amino-group signals in NMR can rule out alternative structures like pyrazolones .

Q. How are preliminary biological assays designed to evaluate pyrazolopyridazine derivatives for kinase inhibition?

Initial testing involves in vitro kinase inhibition assays (e.g., CDK1/GSK-3β) using recombinant enzymes. IC values are determined via radiometric or fluorescence-based methods. For antimicrobial activity, agar diffusion assays assess inhibition zones against bacterial strains like S. aureus. Positive controls (e.g., known kinase inhibitors) and dose-response curves ensure assay validity .

Advanced Research Questions

Q. What structural modifications in pyrazolopyridazine derivatives enhance selectivity for serine/threonine kinases like CDK1 or Stk1?

Substitution at position 1 of pyrazolopyridazine disrupts electrostatic interactions with kinase active sites (e.g., Phe residue in CDK1), abolishing activity. Conversely, unsubstituted derivatives (e.g., compound 16h ) show potent CDK1 inhibition (IC < 1 µM). Introducing hydroxylated chains at position 4 mimics ATP’s carbohydrate moiety but requires balancing hydrophilicity and steric effects . Docking studies (e.g., Lamarckian genetic algorithm in AutoDock) predict binding poses and guide rational design .

Q. How can contradictory data between computational predictions and experimental kinase inhibition results be reconciled?

Discrepancies may arise from force field inaccuracies or solvent effects unaccounted for in docking. For example, pyrazolopyridazine 23i showed no CDK1 activity despite favorable docking scores. Validate computational models by:

Q. What strategies are effective for resolving low yield or purity in pyrazolopyridazine synthesis?

Low yields (<50%) may result from competing reaction pathways (e.g., pyrazolone formation). Mitigation strategies include:

- Using anhydrous solvents and inert atmospheres to suppress hydrolysis.

- Employing chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water) for purification.

- Monitoring reaction progress via TLC to isolate intermediates early .

Q. How do multi-target inhibition profiles (e.g., CDK1 and GSK-3β) of pyrazolopyridazines impact their therapeutic potential?